molecular formula C15H23Cl2N3O2 B6004223 N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

Katalognummer B6004223
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: RWWAKIOLFVEHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a selective dopamine D3 receptor antagonist that has been shown to have a wide range of biochemical and physiological effects. In

Wirkmechanismus

DIBA acts as a selective antagonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of these receptors, DIBA can modulate the release of dopamine and other neurotransmitters, which in turn can affect various physiological and behavioral processes.
Biochemical and Physiological Effects
DIBA has been shown to have a wide range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of synaptic plasticity, and the modulation of neuroinflammation. DIBA has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and other psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DIBA is its selectivity for dopamine D3 receptors, which allows for specific modulation of these receptors without affecting other dopamine receptors. However, DIBA also has some limitations, including its relatively low potency and its potential for off-target effects.

Zukünftige Richtungen

There are many potential future directions for the study of DIBA and its applications in scientific research. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy in the treatment of addiction, depression, and other psychiatric disorders. Another area of interest is the investigation of the potential role of dopamine D3 receptors in other physiological and pathological conditions, such as Parkinson's disease and schizophrenia. Overall, the study of DIBA and its effects on dopamine D3 receptors has the potential to provide valuable insights into the mechanisms underlying various physiological and behavioral processes, and could lead to the development of novel therapeutic interventions for a range of psychiatric and neurological disorders.

Synthesemethoden

The synthesis of DIBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the protection of the amine group of propan-1-amine using a benzyl group. This is followed by the reaction of the protected amine with 2,4-dimethoxybenzaldehyde in the presence of a base to form the imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the amine product, which is further purified by recrystallization and acidification to obtain the dihydrochloride salt of DIBA.

Wissenschaftliche Forschungsanwendungen

DIBA has been extensively studied for its potential applications in scientific research. One of the major applications of DIBA is in the field of neuroscience, where it has been used to study the role of dopamine D3 receptors in various physiological and pathological conditions. DIBA has also been used to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction, depression, and other psychiatric disorders.

Eigenschaften

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.2ClH/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18;;/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWAKIOLFVEHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.